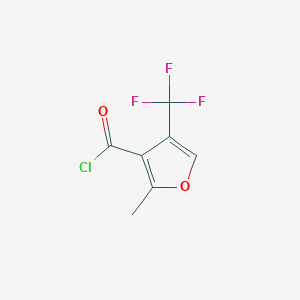

![molecular formula C25H21ClN2O2S B2378616 {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate CAS No. 318247-61-9](/img/structure/B2378616.png)

{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

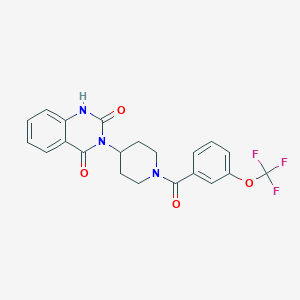

This compound, also known as {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol, has a molecular formula of C18H18N2OS and a molecular weight of 310.42 .

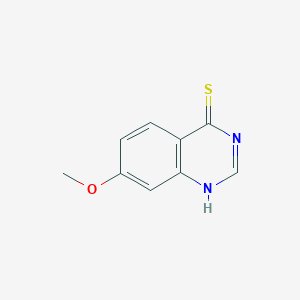

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15N3S/c1-13-8-10-15(11-9-13)22-18-16(12-19)17(20-21(18)2)14-6-4-3-5-7-14/h3-11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 310.4 g/mol. The InChI code provides information about its molecular structure .Scientific Research Applications

Catalytic Applications

Sulfuric acid derivatives, including similar sulfur-containing compounds, have been utilized as recyclable catalysts in condensation reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was used as a catalyst for the condensation of aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, resulting in high yields of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) (Tayebi et al., 2011).

Structural Studies

Molecular structures of similar pyrazole compounds, such as 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, have been analyzed, revealing complex hydrogen-bonded chains and sheets. These studies contribute to understanding the structural properties of related pyrazole compounds (Trilleras et al., 2005).

Chemical Reactions

Reactions involving similar pyrazole derivatives have been explored. For example, the reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol- 5-ol with heterocyclic CH acids resulted in the formation of substituted pyrazoles and aniline derivatives, demonstrating the versatility of these compounds in chemical synthesis (Erkin & Ramsh, 2014).

Computational and Pharmacological Evaluation

Similar pyrazole derivatives have been computationally and pharmacologically evaluated for various biological activities. This includes toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating the potential medicinal applications of these compounds (Faheem, 2018).

Environmentally Friendly Synthesis

Environmentally friendly synthesis methods have been developed for pyrazole derivatives. One example is the use of cellulose sulfuric acid, a biodegradable and environmentally friendly bio-polymer, for the synthesis of arylmethylene-bis(pyrazols), highlighting the green chemistry approaches in synthesizing such compounds (Mosaddegh et al., 2010).

Antibacterial Evaluation

Pyrazole derivatives have been evaluated for their antibacterial properties. The study of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one showed promising antibacterial activities against different bacterial strains, suggesting their potential use as antimicrobial agents (Chopde et al., 2012).

Corrosion Inhibition

Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. Studies on specific pyrazole compounds revealed their effectiveness in protecting steel surfaces from corrosion, thus having applications in industrial maintenance (Yadav et al., 2015).

Safety and Hazards

properties

IUPAC Name |

[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O2S/c1-17-11-13-21(14-12-17)31-24-22(16-30-25(29)19-9-6-10-20(26)15-19)23(27-28(24)2)18-7-4-3-5-8-18/h3-15H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPFLBVAANWIDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)

![2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378545.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)